molecular formula C16H20O2Si B1589807 Dimethoxydi-p-tolylsilane CAS No. 92779-72-1

Dimethoxydi-p-tolylsilane

Cat. No.: B1589807
CAS No.: 92779-72-1
M. Wt: 272.41 g/mol
InChI Key: SZIZIGBTHTUEBU-UHFFFAOYSA-N
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Description

Dimethoxydi-p-tolylsilane is an organosilicon compound with the molecular formula C16H20O2Si. It is characterized by the presence of two methoxy groups and two p-tolyl groups attached to a silicon atom. This compound is used in various chemical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxydi-p-tolylsilane can be synthesized through the reaction of p-tolylmagnesium bromide with dimethoxydichlorosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2 p-TolylMgBr+Si(OCH3)2Cl2(p-Tolyl)2Si(OCH3)2+2 MgBrCl\text{2 p-TolylMgBr} + \text{Si(OCH}_3\text{)}_2\text{Cl}_2 \rightarrow \text{(p-Tolyl)}_2\text{Si(OCH}_3\text{)}_2 + \text{2 MgBrCl} 2 p-TolylMgBr+Si(OCH3​)2​Cl2​→(p-Tolyl)2​Si(OCH3​)2​+2 MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced purification techniques such as distillation under reduced pressure to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethoxydi-p-tolylsilane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes.

    Substitution: Halosilanes or alkylsilanes.

Scientific Research Applications

Dimethoxydi-p-tolylsilane finds applications in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in modifying biological molecules.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dimethoxydi-p-tolylsilane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The methoxy groups can be easily replaced or modified, allowing for the creation of a wide range of derivatives.

Comparison with Similar Compounds

    Dimethoxydiphenylsilane: Similar structure but with phenyl groups instead of p-tolyl groups.

    Dimethoxydimethylsilane: Contains methyl groups instead of p-tolyl groups.

    Dimethoxydipropylsilane: Contains propyl groups instead of p-tolyl groups.

Uniqueness: Dimethoxydi-p-tolylsilane is unique due to the presence of p-tolyl groups, which impart specific steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

dimethoxy-bis(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZIGBTHTUEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473824
Record name Dimethoxydi-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92779-72-1
Record name Dimethoxydi-p-tolylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxydi-p-tolylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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